molecular formula C20H16FN7OS B607080 Dezapelisib CAS No. 1262440-25-4

Dezapelisib

Cat. No. B607080
Key on ui cas rn: 1262440-25-4
M. Wt: 421.5 g/mol
InChI Key: RSIWALKZYXPAGW-NSHDSACASA-N
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Patent
US09434746B2

Procedure details

A mixture of (S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (108.2 g, 357 mmol), 6-chloropurine (71.73 g, 464.1 mmol), and N,N-diisopropylethylamine (74.6 mL, 428.4 mmol) in 1-butanol (952 mL) was degassed with nitrogen bubbling for 5 minutes. The reaction mixture was heated at 105° C. under nitrogen for 15 hours, at which point HPLC indicated amine was consumed. The reaction mixture was cooled down to room temperature before being treated with water (200 mL) at room temperature. The resulting mixture was concentrated under reduced pressure to give an oily residue and the residue was treated with CH2Cl2 (1000 mL) to give a brownish clear solution. The resulting solution was washed with 2.5% aqueous sodium carbonate solution (Na2CO3, 250 mL×2) and the organic layer was concentrated under reduced pressure to afford the crude desired product as a brownish solid. The solution of the crude desired product in CH2Cl2 was absorbed onto silica gel (300 g) and the dried silica gel was loaded onto a flash column. The flash column was eluted with pure CH2Cl2 and a mixture of CH2Cl2, MeOH and aqueous NH4OH (2000:10:5) to afford pure desired product. The fractions containing pure desired product were combined and concentrated under reduced pressure. The resulting yellowish solid (90.3 g) was dissolved in a mixture of CH2Cl2 and methanol (500:50 mL). The resulting solution was treated with ethyl acetate (900 mL) and the resulting mixture was distilled until the internal solution temperature reached 68° C. The mixture was then cooled to room temperature and subsequently to 0-5° C. for 1 hour. The solids were collected by filtration, washed with cold ethyl acetate (100 mL), and dried overnight on the filter under vacuum to afford (S)-7-(1-(9H-purin-6-ylamino)ethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (89.5 g, 59.4% yield, 99.4% ee) as a light yellowish solid. LCMS calculated for C20H17FN7OS (M+H)+ for the free base: m/z 422.1. Found: 422.0; 1H NMR (500 MHz, DMSO-d6) δ 8.40 (s, 1H), 7.99 (br s, 1H), 7.45 (m, 1H), 7.21-7.12 (m, 3H), 6.8 (m, 1H), 6.42 (s, 1H), 5.52 (br s, 1H), 2.79 (d, J=1.3 Hz, 3H), 1.43 (d, J=7.0 Hz, 3H).
Name
(S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Quantity
108.2 g
Type
reactant
Reaction Step One
Quantity
71.73 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
reactant
Reaction Step One
Quantity
952 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:4]1[N:5]=[C:6]2[S:20][CH:19]=[C:18]([CH3:21])[N:7]2[C:8](=[O:17])[C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1)[CH3:3].Cl[C:23]1[N:31]=[CH:30][N:29]=[C:28]2[C:24]=1[NH:25][CH:26]=[N:27]2.C(N(CC)C(C)C)(C)C.C(Cl)Cl>C(O)CCC>[N:31]1[C:23]([NH:1][C@H:2]([C:4]2[N:5]=[C:6]3[S:20][CH:19]=[C:18]([CH3:21])[N:7]3[C:8](=[O:17])[C:9]=2[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=2)[CH3:3])=[C:24]2[C:28]([NH:27][CH:26]=[N:25]2)=[N:29][CH:30]=1

Inputs

Step One
Name
(S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Quantity
108.2 g
Type
reactant
Smiles
N[C@@H](C)C=1N=C2N(C(C1C1=CC(=CC=C1)F)=O)C(=CS2)C
Name
Quantity
71.73 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
74.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
952 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen bubbling for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
ADDITION
Type
ADDITION
Details
before being treated with water (200 mL) at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
to give a brownish clear solution
WASH
Type
WASH
Details
The resulting solution was washed with 2.5% aqueous sodium carbonate solution (Na2CO3, 250 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude desired product as a brownish solid
CUSTOM
Type
CUSTOM
Details
The solution of the crude desired product in CH2Cl2 was absorbed onto silica gel (300 g)
WASH
Type
WASH
Details
The flash column was eluted with pure CH2Cl2
ADDITION
Type
ADDITION
Details
a mixture of CH2Cl2, MeOH and aqueous NH4OH (2000:10:5)

Outcomes

Product
Name
Type
product
Smiles
N1=CN=C2NC=NC2=C1N[C@@H](C)C=1N=C2N(C(C1C1=CC(=CC=C1)F)=O)C(=CS2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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